molecular formula C24H27N3O B382386 (1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE

(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE

Cat. No.: B382386
M. Wt: 373.5g/mol
InChI Key: OXEPDTAVGYGRFC-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a naphthylmethyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzaldehyde, naphthylmethylamine, and piperazine. The reaction conditions may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1Z)-1-(4-METHOXYPHENYL)-N-{4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its significance in scientific research.

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C24H27N3O/c1-19(20-10-12-23(28-2)13-11-20)25-27-16-14-26(15-17-27)18-22-8-5-7-21-6-3-4-9-24(21)22/h3-13H,14-18H2,1-2H3/b25-19-

InChI Key

OXEPDTAVGYGRFC-PLRJNAJWSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)OC

SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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